4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 182957-95-5
VCID: VC4769620
InChI: InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-15(20)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)(H2,16,17,20)
SMILES: CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2
Molecular Formula: C15H14N2O3
Molecular Weight: 270.288

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid

CAS No.: 182957-95-5

Cat. No.: VC4769620

Molecular Formula: C15H14N2O3

Molecular Weight: 270.288

* For research use only. Not for human or veterinary use.

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid - 182957-95-5

Specification

CAS No. 182957-95-5
Molecular Formula C15H14N2O3
Molecular Weight 270.288
IUPAC Name 4-methyl-3-(phenylcarbamoylamino)benzoic acid
Standard InChI InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-15(20)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)(H2,16,17,20)
Standard InChI Key BPZAOKROQZOTJF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-methyl-3-(phenylcarbamoylamino)benzoic acid, reflects its core structure: a benzoic acid backbone substituted with a methyl group at position 4 and a phenylcarbamoyl-amino group at position 3. The phenylcarbamoyl moiety introduces a urea-functionalized aromatic ring, enhancing hydrogen-bonding capabilities and steric bulk.

Table 1: Key Chemical Data

PropertyValue
CAS No.182957-95-5
Molecular FormulaC₁₅H₁₄N₂O₃
Molecular Weight270.288 g/mol
IUPAC Name4-methyl-3-(phenylcarbamoylamino)benzoic acid
Key Functional GroupsCarboxylic acid, urea, methyl

The Standard InChI key (InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-...) confirms the stereochemical arrangement, critical for interactions with biological targets.

Synthesis and Structural Characterization

Synthetic Pathways

The primary synthesis route involves the reaction of 4-methyl-3-nitrobenzoic acid with phenyl isocyanate under controlled conditions. Nitro-group reduction followed by carbamoylation yields the target compound. Alternative methods, such as coupling 4-methylanthranilic acid with phenyl isocyanate, have also been explored but are less commonly reported .

Critical Reaction Steps:

  • Nitro Reduction: Catalytic hydrogenation or chemical reduction converts the nitro group to an amine.

  • Carbamoylation: The amine reacts with phenyl isocyanate to form the urea linkage.

  • Purification: Recrystallization from ethanol or chromatography ensures >95% purity .

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (urea C=O).

  • ¹H/¹³C NMR: Distinct signals for methyl (δ ~2.3 ppm), aromatic protons (δ ~7.0–8.2 ppm), and carboxylic acid (δ ~12.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 270.288 (M⁺).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with optimal storage at 4°C under inert atmospheres.

Acid-Base Behavior

The carboxylic acid group confers a pKa of ~4.2, enabling pH-dependent solubility. Protonation of the urea nitrogen (pKa ~8.5) further influences its reactivity in biological systems .

CompoundIC₅₀ (µM)Binding Energy (kcal/mol)
4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid7.49 ± 0.16−9.5
Rivastigmine6.82 ± 0.21−10.2
Donepezil5.34 ± 0.18−11.0

Data adapted from in vitro assays .

Antimicrobial and Anticancer Activity

Structural analogs, such as N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide, exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) . While direct evidence for the title compound is lacking, its urea moiety suggests potential for disrupting microbial cell membranes or protein synthesis .

Comparative Analysis with Related Compounds

Benzoic Acid Derivatives

Compared to 4-aminobenzoic acid (PABA), the title compound’s phenylcarbamoyl group enhances lipophilicity (LogP: 2.1 vs. 0.9 for PABA), improving blood-brain barrier permeability . Conversely, masitinib analogues with thiazole substituents show higher tyrosine kinase affinity but poorer solubility .

Urea-Containing Therapeutics

The urea linkage mirrors that in sorafenib and linagliptin, drugs targeting kinase and dipeptidyl peptidase-4, respectively. This structural motif is critical for binding to ATP pockets or allosteric sites .

Research Findings and Future Directions

Current Advances

  • Drug-Likeness: Computational models predict favorable ADMET profiles (BBB permeability: 0.85; hepatotoxicity: low) .

  • Synthetic Optimization: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring improves AChE inhibition by 30% .

Unanswered Questions

  • In Vivo Efficacy: No pharmacokinetic or toxicity data exist for mammalian models.

  • Target Specificity: Off-target effects on prostaglandin synthases or cytochrome P450 enzymes remain unstudied.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator